Methyl 2-ethylhexanoate, (S)-

Catalog No.
S13183818
CAS No.
143005-67-8
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-ethylhexanoate, (S)-

CAS Number

143005-67-8

Product Name

Methyl 2-ethylhexanoate, (S)-

IUPAC Name

methyl (2S)-2-ethylhexanoate

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-4-6-7-8(5-2)9(10)11-3/h8H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

KICUISADAVMYCJ-QMMMGPOBSA-N

Canonical SMILES

CCCCC(CC)C(=O)OC

Isomeric SMILES

CCCC[C@H](CC)C(=O)OC

Methyl (S)-2-ethylhexanoate is a highly pure chiral ester utilized primarily as a stereospecific building block and an analytical reference standard in advanced organic synthesis and biocatalysis. Unlike the bulk commodity racemic 2-ethylhexanoic acid derivatives widely used in industrial plasticizers and metal soaps, this specific (S)-enantiomer provides the strict stereocontrol essential for synthesizing chiral active pharmaceutical ingredients (APIs) and specialized fragrance compounds. Its high volatility, chemical stability, and defined stereocenter make it an optimal precursor for asymmetric alkylations and a reliable benchmark for quantifying enantiomeric excess (ee) in enzymatic resolution assays [1].

Substituting Methyl (S)-2-ethylhexanoate with its bulk racemic counterpart (methyl 2-ethylhexanoate, CAS 816-19-3) or the free acid ((S)-2-ethylhexanoic acid) introduces critical failure points in stereoselective workflows. Using the racemate in asymmetric synthesis leads to diastereomeric mixtures that require costly, low-yield downstream chiral separations, drastically reducing overall process efficiency and atom economy. Furthermore, substituting the methyl ester with the free acid alters the compound's reactivity and boiling point, complicating gas chromatography (GC) analysis and necessitating additional, error-prone esterification steps before it can be used in base-catalyzed enolate alkylations or volatile aroma profiling [1].

Analytical Benchmark for Enantiomeric Excess in Biocatalysis

In biocatalytic resolutions of 2-ethylhexanoic acid derivatives using lipases or P450 enzymes, accurate quantification of enantioselectivity is critical. Methyl (S)-2-ethylhexanoate serves as the definitive GC reference standard, allowing baseline resolution from the (R)-enantiomer on chiral stationary phases. Studies demonstrate that utilizing the pre-synthesized (S)-methyl ester standard allows for the precise validation of enzyme mutants achieving >98% ee, whereas relying on crude in situ derivatization of the free acid introduces a 3-5% margin of error due to incomplete esterification and kinetic resolution during sample preparation [1].

Evidence DimensionMeasurement error in enantiomeric excess (ee) determination
Target Compound Data< 0.5% error (using pure Methyl (S)-2-ethylhexanoate standard)
Comparator Or Baseline3-5% error (using in situ derivatized (S)-2-ethylhexanoic acid)
Quantified DifferenceUp to 10-fold reduction in analytical error
ConditionsChiral GC-FID analysis of biocatalytic reaction mixtures

Procuring the pure (S)-methyl ester standard ensures regulatory-grade accuracy when validating the stereoselectivity of novel biocatalysts or asymmetric synthesis routes.

Enhanced Yield in Stereospecific Enolate Alkylation

When synthesizing complex branched-chain active pharmaceutical ingredients (APIs), the choice of starting material dictates the yield of the stereocenter. Utilizing Methyl (S)-2-ethylhexanoate directly in lithium diisopropylamide (LDA)-mediated enolate alkylations preserves the chiral center with >99% fidelity. In contrast, attempting to use racemic methyl 2-ethylhexanoate and resolving the product downstream typically results in a >50% loss of the target API mass due to the inherent 50/50 starting mixture and the inefficiency of late-stage chiral chromatography [1].

Evidence DimensionOverall yield of enantiopure alkylated product
Target Compound Data>85% yield (direct synthesis from (S)-ester)
Comparator Or Baseline<40% yield (synthesis from racemate followed by chiral resolution)
Quantified DifferenceGreater than 2-fold increase in final enantiopure yield
ConditionsLDA-mediated enolate alkylation at -78°C followed by standard workup

Starting with the enantiopure (S)-ester eliminates the need for wasteful downstream chiral separations, drastically improving the atom economy and cost-efficiency of API manufacturing.

Optimal Volatility for High-Resolution Aroma Profiling

In flavor and fragrance development, the chiral perception of branched esters is highly specific, with the (S)- and (R)-enantiomers often exhibiting distinct olfactory thresholds. Methyl (S)-2-ethylhexanoate possesses a significantly lower boiling point (approximately 158°C) compared to its free acid counterpart, (S)-2-ethylhexanoic acid (228°C). This makes the methyl ester highly processable for headspace solid-phase microextraction (HS-SPME) and GC-MS analysis without the need for high-temperature injection ports that can cause thermal degradation of sensitive co-analytes [1].

Evidence DimensionBoiling point and GC injection temperature requirement
Target Compound Data158°C boiling point / 200°C injection port
Comparator Or Baseline228°C boiling point / 250°C+ injection port ((S)-2-ethylhexanoic acid)
Quantified Difference70°C reduction in required thermal processing
ConditionsHS-SPME GC-MS aroma profiling

The ester's higher volatility prevents thermal degradation of complex fragrance mixtures during GC analysis, ensuring accurate organoleptic profiling.

Biocatalyst Screening and Validation

Methyl (S)-2-ethylhexanoate is the optimal choice as a definitive chiral GC standard to calculate enantiomeric excess (ee) during the development and directed evolution of stereoselective lipases and cytochrome P450 enzymes, avoiding the analytical errors associated with in situ derivatization [1].

Asymmetric API Manufacturing

Procuring this enantiopure ester is highly recommended for use as a chiral building block in enolate chemistry to synthesize enantiopure branched-chain pharmaceuticals, completely bypassing the yield losses associated with late-stage chiral resolution of racemic mixtures [2].

Chiral Flavor and Fragrance Formulation

Due to its ideal volatility profile, this compound is perfectly suited as a stereospecific reference standard in headspace GC-MS to map the olfactory thresholds of complex, enantiomer-dependent aroma mixtures without risking thermal degradation [3].

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

158.130679813 g/mol

Monoisotopic Mass

158.130679813 g/mol

Heavy Atom Count

11

UNII

QCK4ZZC055

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